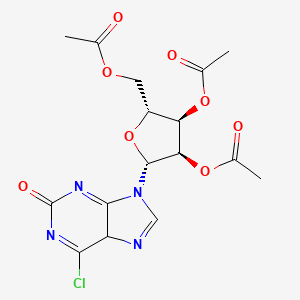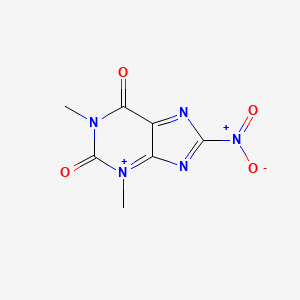
1,3-Dimethyl-8-nitropurin-3-ium-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dimethyl-8-nitropurin-3-ium-2,6-dione is a chemical compound known for its unique structure and properties. It belongs to the purine family, which is a group of heterocyclic aromatic organic compounds. This compound is characterized by the presence of two methyl groups and a nitro group attached to the purine ring, which significantly influences its chemical behavior and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-8-nitropurin-3-ium-2,6-dione typically involves the nitration of 1,3-dimethylxanthine. The process begins with the methylation of xanthine to form 1,3-dimethylxanthine. This intermediate is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The nitration step is carefully monitored to prevent over-nitration and degradation of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dimethyl-8-nitropurin-3-ium-2,6-dione undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of 1,3-dimethyl-8-aminopurin-3-ium-2,6-dione.
Reduction: Various reduced derivatives depending on the reducing agent and conditions.
Substitution: Substituted purine derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
1,3-Dimethyl-8-nitropurin-3-ium-2,6-dione has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various purine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Wirkmechanismus
The mechanism of action of 1,3-Dimethyl-8-nitropurin-3-ium-2,6-dione involves its interaction with specific molecular targets. The nitro group plays a crucial role in its biological activity, potentially interacting with enzymes and receptors in the body. The compound may inhibit certain enzymes or modulate receptor activity, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,7-Trimethyl-8-piperazin-1-yl-3,7-dihydro-purine-2,6-dione: Similar in structure but with different substituents.
8-Mercapto-3,7-dihydro-1H-purine-2,6-dione: Contains a mercapto group instead of a nitro group.
Lenalidomide: A derivative with significant therapeutic applications.
Uniqueness
1,3-Dimethyl-8-nitropurin-3-ium-2,6-dione is unique due to the presence of the nitro group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C7H6N5O4+ |
|---|---|
Molekulargewicht |
224.15 g/mol |
IUPAC-Name |
1,3-dimethyl-8-nitropurin-3-ium-2,6-dione |
InChI |
InChI=1S/C7H6N5O4/c1-10-4-3(5(13)11(2)7(10)14)8-6(9-4)12(15)16/h1-2H3/q+1 |
InChI-Schlüssel |
UDBCUNXPGYITEF-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=O)C2=NC(=NC2=[N+](C1=O)C)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


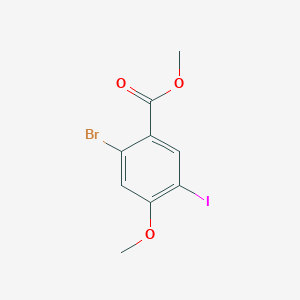
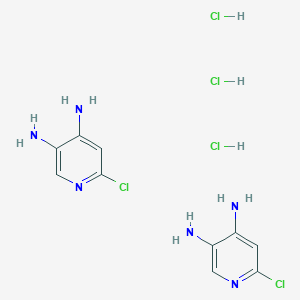

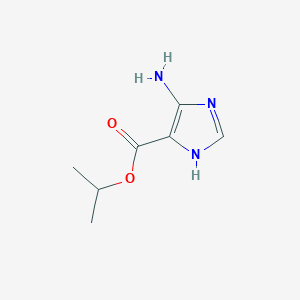

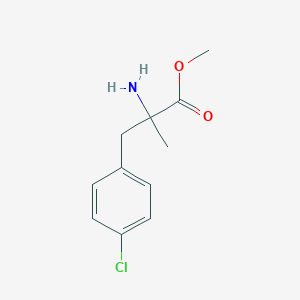
![2-Oxazolidinone, 3-[(2R)-2-[cis-4-(6-fluoro-4-quinolinyl)cyclohexyl]-1-oxopropyl]-4-phenyl-, (4R)-](/img/structure/B12337185.png)
![B-[4-[[[4-(trifluoromethyl)phenyl]amino]carbonyl]phenyl]Boronic acid](/img/structure/B12337191.png)
![5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepine](/img/structure/B12337201.png)
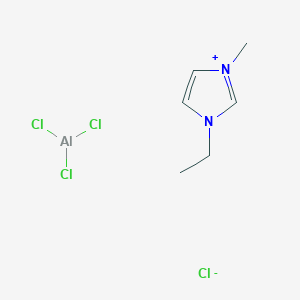
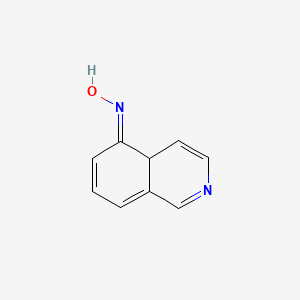

![4-[(1R)-1-aminobutyl]phenol](/img/structure/B12337218.png)
